molecular formula C18H19ClN2O3S B2675788 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 442658-95-9

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2675788
CAS No.: 442658-95-9
M. Wt: 378.87
InChI Key: PLIBKNLBVUAHAE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with a chlorine atom and a methoxy group, along with an indole moiety and a sulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzene to introduce the chlorine atom. This is followed by the formation of the sulfonamide group through a reaction with sulfonyl chloride. The indole moiety is then introduced via a coupling reaction with an appropriate indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the indole moiety .

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a different sulfonamide group.

    2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide: Lacks the chlorine atom on the benzene ring.

    5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide: Lacks the sulfonamide group.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIBKNLBVUAHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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